molecular formula C17H33N3O3 B14796982 tert-Butyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate

tert-Butyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate

Cat. No.: B14796982
M. Wt: 327.5 g/mol
InChI Key: ZPTSIIKYTZWYHO-UHFFFAOYSA-N
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Description

tert-Butyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is a chiral carbamate-protected amino acid derivative featuring a pyrrolidine backbone, an isopropyl group, and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry at the pyrrolidine (R configuration at position 3) and the 2-amino-3-methylbutanoyl moiety (S configuration) is critical for its biological activity and molecular interactions, particularly in medicinal chemistry applications such as protease or kinase inhibitor design . This compound is commonly employed as a building block in peptide synthesis due to its stability under basic conditions and ease of deprotection under acidic conditions .

Properties

Molecular Formula

C17H33N3O3

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)19-9-8-13(10-19)20(12(3)4)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3

InChI Key

ZPTSIIKYTZWYHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent coupling reactions. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or amino groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate may have potential applications as a drug candidate or a pharmacological probe. Its interactions with specific molecular targets can be explored for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (PB94805, CAS: 431058-52-5)

  • Structure: Contains a cyclopropyl group instead of the isopropyl substituent and lacks the 2-amino-3-methylbutanoyl moiety.
  • Key Differences: Reduced steric bulk due to the smaller cyclopropyl group. Absence of the amino acid side chain limits hydrogen-bonding interactions compared to the target compound.
  • Applications : Primarily used in spirocyclic compound synthesis for central nervous system (CNS) drug candidates .

(S)-tert-Butyl ((1-(2-hydroxyethyl)pyrrolidin-2-yl)methyl)(methyl)carbamate (CAS: 1354002-99-5)

  • Structure : Features a hydroxyethyl group on the pyrrolidine ring and a methylcarbamate instead of isopropylcarbamate.
  • Methylcarbamate provides less steric protection than the isopropylcarbamate, altering metabolic stability .
  • Applications : Investigated in glycoprotein VI (GPVI) inhibitor development for antithrombotic therapies .

tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (EP 1 763 351 B9)

  • Structure : Incorporates a trifluoromethylphenyl-substituted dihydropyridine ring and a cyclopentane core.
  • Key Differences :
    • Fluorinated aromatic groups increase lipophilicity and metabolic resistance.
    • Cyclopentane backbone may confer conformational rigidity, affecting target binding kinetics.
  • Applications : Patented as an intermediate in antiviral and anticancer agents .

Comparative Data Table

Compound Name Backbone Substituents Molecular Weight (g/mol) Key Applications
tert-Butyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate Pyrrolidine Isopropyl, Boc, 2-amino-3-methylbutanoyl ~340.5* Peptide synthesis, kinase inhibitors
tert-Butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (PB94805) Pyrrolidine Cyclopropyl, Boc ~254.3* CNS drug candidates
(S)-tert-Butyl ((1-(2-hydroxyethyl)pyrrolidin-2-yl)methyl)(methyl)carbamate Pyrrolidine Hydroxyethyl, methylcarbamate ~288.4* Antithrombotic agents
tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate Cyclopentane Trifluoromethylphenyl, Boc, isopropyl ~526.6* Antiviral/anticancer agents

*Estimated based on structural formula.

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